H-Glu-Glu-Lys-Leu-Ile-Val-Val-Ala-Phe-OH

Description

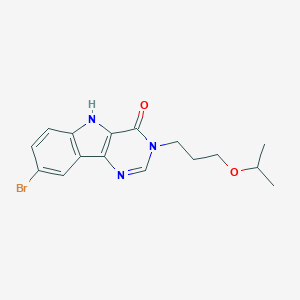

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-bromo-3-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrN3O2/c1-10(2)22-7-3-6-20-9-18-14-12-8-11(17)4-5-13(12)19-15(14)16(20)21/h4-5,8-10,19H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFOAUSDNKKPFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCN1C=NC2=C(C1=O)NC3=C2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Decapeptides in Contemporary Academic Inquiry

Decapeptides, consisting of ten amino acids, occupy a crucial space in scientific research. Their size is substantial enough to allow for complex and specific interactions with biological targets such as receptors and enzymes, yet they are small enough to be synthesized with high purity and potentially developed into therapeutic agents. mdpi.comnih.gov Bioactive peptides of this length are frequently studied for their potential to modulate physiological pathways with high specificity, which can lead to fewer off-target effects compared to small molecule drugs. mdpi.com

Researchers are actively exploring decapeptides for a wide range of applications, including the development of new antibiotics, antihypertensive agents, and anticancer therapies. nih.govnih.govresearchgate.net The ability to rationally design and synthesize novel decapeptide sequences allows scientists to create molecules with tailored activities, driving innovation in medicine and biotechnology. researchgate.net

Significance of Peptide Sequence in Receptor Recognition and Biological Function

The biological function of a peptide is intrinsically linked to its primary structure—the specific sequence of its amino acid constituents. usmf.md This sequence dictates the peptide's three-dimensional shape, charge distribution, and hydrophobicity, which are critical determinants for its interaction with biological receptors. uobaghdad.edu.iq Even a single amino acid substitution can dramatically alter a peptide's binding affinity and efficacy, potentially switching it from an agonist (a molecule that activates a receptor) to an antagonist (a molecule that blocks a receptor).

The interaction between a peptide and its receptor is a highly specific, lock-and-key mechanism. The side chains of the amino acids in the peptide form precise non-covalent bonds, such as hydrogen bonds, ionic bonds, and hydrophobic interactions, with corresponding pockets and residues on the receptor protein. This molecular recognition is the foundation of cellular signaling and biological response. Therefore, understanding the sequence of a peptide like H-Glu-Glu-Lys-Leu-Ile-Val-Val-Ala-Phe-OH is paramount to deciphering its function.

Overview of H Glu Glu Lys Leu Ile Val Val Ala Phe Oh Within the Landscape of Bioactive Peptides

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS) is the most prevalent methodology for creating peptides like this compound. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin). This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing steps.

Fmoc-based Synthesis Protocols for this compound

The most common SPPS strategy utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the amino acids. The synthesis of this compound via this protocol begins with the covalent attachment of the C-terminal amino acid, Phenylalanine (Phe), to a suitable resin, such as a Wang or 2-chlorotrityl chloride resin.

The synthesis proceeds through repeated cycles of two main steps:

Deprotection: The Fmoc group of the resin-bound amino acid is removed using a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). This exposes the free α-amino group for the next coupling step.

Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly exposed amino group. Activation is commonly achieved using carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as N-hydroxybenzotriazole (HOBt) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) to enhance efficiency and suppress side reactions.

This cycle is repeated for each amino acid in the sequence: Ala, Val, Val, Ile, Leu, Lys, Glu, and finally Glu. Amino acids with reactive side chains require "permanent" protecting groups that are stable to the mild base used for Fmoc removal but can be cleaved at the end of the synthesis. For this specific peptide, the following side-chain protections are standard:

Lysine (B10760008) (Lys): tert-butyloxycarbonyl (Boc)

Glutamic Acid (Glu): tert-butyl (OtBu)

After the final amino acid is coupled, the peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed using a strong acid cocktail, most commonly trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

| Amino Acid | Derivative Used | Molecular Weight (g/mol) | Side Chain Protection |

|---|---|---|---|

| Glutamic Acid (Glu) | Fmoc-Glu(OtBu)-OH | 425.5 | tert-butyl (OtBu) |

| Lysine (Lys) | Fmoc-Lys(Boc)-OH | 468.5 | tert-butyloxycarbonyl (Boc) |

| Leucine (B10760876) (Leu) | Fmoc-Leu-OH | 353.4 | None |

| Isoleucine (Ile) | Fmoc-Ile-OH | 353.4 | None |

| Valine (Val) | Fmoc-Val-OH | 339.4 | None |

| Alanine (Ala) | Fmoc-Ala-OH | 311.3 | None |

| Phenylalanine (Phe) | Fmoc-Phe-OH | 387.4 | None |

Boc-based Synthesis Protocols

An alternative, "classic" SPPS approach is the Boc-based strategy. This method uses the acid-labile tert-butyloxycarbonyl (Boc) group for temporary α-amino protection. seplite.compeptide.com The cycle involves:

Deprotection: The Boc group is removed with a moderately strong acid, such as 25-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chempep.com

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a hindered base like N,N-diisopropylethylamine (DIEA). peptide.com

Coupling: The next Boc-protected amino acid is coupled using an activating agent, similar to the Fmoc strategy.

Side-chain protecting groups in Boc chemistry are typically benzyl-based (e.g., Benzyl for Glu, 2-chlorobenzyloxycarbonyl for Lys), which are more resistant to the TFA used for deprotection. The final cleavage of the peptide from the resin (commonly a Merrifield resin) and removal of all side-chain protecting groups requires a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). capes.gov.br While effective, the harsh final cleavage step and the repetitive use of acid for deprotection have made the Fmoc strategy more popular for many applications. seplite.com

| Feature | Fmoc-based Strategy | Boc-based Strategy |

|---|---|---|

| α-Amino Protection | Fmoc (Base-labile) | Boc (Acid-labile) |

| Deprotection Reagent | Piperidine in DMF | TFA in DCM |

| Side-Chain Protection | Acid-labile (e.g., Boc, OtBu) | HF-labile (e.g., Benzyl ethers/esters) |

| Final Cleavage Reagent | TFA cocktail (milder) | Anhydrous HF or TFMSA (harsher) |

| Resin Type | Wang, 2-Chlorotrityl | Merrifield, PAM |

Optimization of Coupling Efficiency for Difficult Sequences Involving this compound Amino Acid Residues

The sequence of this compound contains a Val-Val motif. Consecutive bulky, β-branched amino acids like Valine and Isoleucine are known to cause significant synthetic challenges. nih.gov The growing peptide chain can form secondary structures (β-sheets) and aggregate on the resin, sterically hindering the reactive sites and leading to incomplete deprotection and coupling reactions. nih.gov This results in deletion sequences and low purity of the final product.

Several strategies are employed to overcome these "difficult sequences":

Enhanced Coupling Reagents: Utilizing more potent coupling reagents like HATU, HBTU, or COMU can improve reaction kinetics and drive difficult couplings to completion.

Elevated Temperatures: Performing coupling reactions at higher temperatures (40-60°C), sometimes with microwave assistance, can disrupt peptide aggregation and increase reaction rates. researchgate.net

Chaotropic Agents: The addition of chaotropic salts (e.g., LiCl) or solvents like N-methylpyrrolidone (NMP) can help to break up secondary structures. nih.gov

Pseudoprolines: Incorporating dipeptide building blocks containing a pseudoproline (an oxazolidine (B1195125) derivative of Ser or Thr) can temporarily introduce a "kink" into the peptide backbone, disrupting aggregation. This is not directly applicable to the Val-Val sequence but is a key strategy for other difficult sequences.

Double Coupling: Simply repeating the coupling step for the problematic amino acid can help to increase the yield of the desired product.

Stereochemical Control during Synthesis of this compound Analogs

Maintaining the stereochemical integrity of each amino acid's α-carbon is critical for the biological activity of the final peptide. Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is a significant risk during peptide synthesis, particularly during the carboxyl group activation step. researchgate.net

The primary mechanism for racemization involves the formation of a 5(4H)-oxazolone (azlactone) intermediate. slideshare.net This intermediate can easily tautomerize, leading to a loss of stereochemistry at the α-carbon. Factors influencing racemization include the type of activating agent, the specific amino acid, the base used, and the reaction temperature.

Methods to ensure stereochemical control include:

Use of Additives: Reagents like HOBt and its derivatives (e.g., HOAt) are added during carbodiimide-mediated coupling. They react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated species. researchgate.net

Uronium/Aminium-based Reagents: Coupling reagents such as HBTU, HATU, and HCTU are pre-activated with additives like HOBt or HOAt and are designed to minimize the risk of racemization while promoting rapid coupling.

Controlled Base Exposure: Minimizing the time the activated amino acid is exposed to base (especially tertiary amines like DIEA) can reduce the rate of racemization.

Solution-Phase Peptide Synthesis Strategies

Before the dominance of SPPS, peptides were synthesized entirely in solution. libretexts.org Solution-phase peptide synthesis (SPPS) or "classical" synthesis involves coupling protected amino acids or peptide fragments in a suitable organic solvent. researchgate.net After each step, the product must be isolated and purified, often through crystallization or chromatography, before proceeding to the next step. nih.gov

For a nonapeptide like this compound, a solution-phase approach would likely involve a fragment condensation strategy. For instance, two or three smaller fragments (e.g., Glu-Glu-Lys, Leu-Ile-Val, and Val-Ala-Phe) could be synthesized stepwise in solution, purified, and then coupled together to form the final peptide. This convergent approach can be efficient but is generally more labor-intensive and requires more complex purification strategies than SPPS. slideshare.net

Hybrid Solid/Solution Phase Synthesis Techniques

Hybrid synthesis combines the strengths of both SPPS and solution-phase methods. neulandlabs.com This strategy is particularly useful for the production of very long peptides or for overcoming specific synthetic difficulties. ambiopharm.comambiopharm.com

Purification Strategies for Research-Grade this compound

Following the synthesis of the crude peptide, a robust purification strategy is essential to isolate the target nonapeptide from a mixture of impurities. These contaminants can include deletion sequences, truncated peptides, and byproducts from incomplete deprotection steps. creative-proteomics.com The goal is to achieve a high degree of purity, often exceeding 95% for research applications. creative-proteomics.com

Preparative Chromatography Techniques (e.g., Reverse-Phase HPLC)

Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed technique for the purification of synthetic peptides. pepdd.comresearchgate.net This method separates molecules based on their hydrophobicity. mtoz-biolabs.com The principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase. mtoz-biolabs.com Peptides bind to the hydrophobic stationary phase, and their elution is achieved by a gradient of increasing organic solvent concentration in the mobile phase. pepdd.com

The hydrophobicity of this compound is determined by its amino acid composition. The presence of hydrophobic residues such as Leucine, Isoleucine, Valine, Alanine, and Phenylalanine contributes to its retention on the RP-HPLC column. A carefully designed gradient elution, typically using acetonitrile (B52724) in water with an ion-pairing agent like trifluoroacetic acid (TFA), allows for the separation of the target peptide from more or less hydrophobic impurities. nih.gov

Table 1: Illustrative Preparative RP-HPLC Gradient for the Purification of this compound

| Time (minutes) | % Solvent A (0.1% TFA in Water) | % Solvent B (0.1% TFA in Acetonitrile) |

| 0 | 95 | 5 |

| 5 | 95 | 5 |

| 65 | 55 | 45 |

| 70 | 10 | 90 |

| 75 | 10 | 90 |

| 80 | 95 | 5 |

This is a hypothetical gradient and would require optimization for a specific column and system.

Quality Control Methodologies for Synthesized Peptide Integrity

To ensure the integrity of the purified this compound, a suite of quality control methodologies is employed. These analytical techniques confirm the identity and purity of the final product.

The most common methods for assessing the quality of synthetic peptides are analytical RP-HPLC and mass spectrometry (MS). biosynth.com

Analytical RP-HPLC: This technique is used to determine the purity of the peptide. bachem.com A small sample of the purified peptide is injected into an analytical HPLC system, and the resulting chromatogram shows a major peak corresponding to the target peptide and minor peaks for any remaining impurities. creative-proteomics.com The purity is calculated by the ratio of the area of the main peak to the total area of all peaks, typically detected at a wavelength of 210-220 nm where the peptide bond absorbs light. pepdd.combachem.com For most research applications, a purity of >95% is considered acceptable. creative-proteomics.com

Mass Spectrometry (MS): MS is an indispensable tool for confirming the identity of the synthesized peptide by determining its molecular weight. springernature.comnih.gov Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are commonly used. creative-proteomics.comresearchgate.net The experimentally measured molecular weight should match the calculated theoretical molecular weight of this compound. This analysis verifies that the correct sequence of amino acids has been assembled. innovagen.com

Amino Acid Analysis (AAA): This method can be used to determine the amino acid composition of the peptide. bachem.compolypeptide.com The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified. polypeptide.com The resulting amino acid ratios should be consistent with the sequence of this compound.

Table 2: Summary of Quality Control Tests for this compound

| Analytical Method | Purpose | Expected Result for this compound |

| Analytical RP-HPLC | Purity Assessment | A major peak with >95% of the total peak area. |

| Mass Spectrometry (MS) | Identity Confirmation | Observed molecular weight consistent with the calculated theoretical mass. |

| Amino Acid Analysis (AAA) | Compositional Verification | Ratios of amino acids consistent with the peptide's sequence. |

Primary Structure Verification Techniques

The primary structure, the specific sequence of amino acids, is the foundational identity of any peptide. For this compound, this sequence is Glutamic acid - Glutamic acid - Lysine - Leucine - Isoleucine - Valine - Valine - Alanine - Phenylalanine. Verification of this sequence after synthesis is a critical quality control step, typically accomplished through a combination of mass spectrometry and amino acid analysis.

Mass Spectrometry (MS) is a cornerstone technique for peptide sequencing. thermofisher.com Initially, the total molecular weight of the peptide is determined with high accuracy. Subsequently, tandem mass spectrometry (MS/MS) is employed. In this process, the peptide is fragmented in a controlled manner, typically at the peptide bonds. This creates a series of fragment ions, known as b-ions (containing the N-terminus) and y-ions (containing the C-terminus). libretexts.org By measuring the mass-to-charge ratio of these fragments, the sequence can be deduced de novo or confirmed by comparing the experimental fragmentation pattern to the theoretical pattern predicted from the expected sequence. wikipedia.orgcreative-proteomics.com

Table 1: Theoretical MS/MS Fragmentation Data for this compound

| Residue | # | b-ion (m/z) | y-ion (m/z) |

| Glu | 1 | 129.04 | 1048.58 |

| Glu | 2 | 258.08 | 919.54 |

| Lys | 3 | 386.18 | 790.50 |

| Leu | 4 | 499.26 | 662.40 |

| Ile | 5 | 612.35 | 549.32 |

| Val | 6 | 711.42 | 436.23 |

| Val | 7 | 810.48 | 337.16 |

| Ala | 8 | 881.52 | 238.10 |

| Phe | 9 | 1028.59 | 167.06 |

Note: Masses are monoisotopic and represent singly charged ions ([M+H]+).

Amino Acid Analysis (AAA) provides complementary confirmation of the peptide's composition. biosyn.com This method involves the complete hydrolysis of the peptide into its constituent amino acids, typically using strong acid. nih.gov The resulting mixture is then analyzed, often by chromatography, to separate and quantify each amino acid. creative-proteomics.com For this compound, a successful analysis would yield a molar ratio of the amino acids consistent with its sequence, confirming the presence and relative abundance of each residue. biosynth.com

Table 2: Expected Molar Ratios from Amino Acid Analysis

| Amino Acid | Expected Molar Ratio |

| Glutamic Acid (Glu) | 2 |

| Lysine (Lys) | 1 |

| Leucine (Leu) | 1 |

| Isoleucine (Ile) | 1 |

| Valine (Val) | 2 |

| Alanine (Ala) | 1 |

| Phenylalanine (Phe) | 1 |

Secondary Structure Elucidation in Solution

While the primary structure is a linear sequence, peptides often fold into more complex three-dimensional shapes. The secondary structure refers to local, ordered conformations of the peptide backbone, such as α-helices and β-sheets, stabilized by hydrogen bonds. In solution, peptides like this compound can be flexible and may exist as an ensemble of conformations.

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to assess the secondary structure of peptides in solution. americanpeptidesociety.orgnih.gov The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide backbone. nih.gov Different secondary structures produce distinct CD spectra in the far-UV region (190–250 nm). creative-proteomics.com

α-Helices are characterized by strong negative bands at approximately 222 nm and 208 nm, and a positive band around 192 nm. americanpeptidesociety.org

β-Sheets typically show a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org

Random Coil or disordered structures are indicated by a strong negative band near 200 nm. creative-proteomics.com

For this compound, its conformation would likely be highly dependent on the solvent environment. In a standard aqueous buffer, its relatively short length and mix of charged and hydrophobic residues might favor a disordered or random coil state. However, in a structure-promoting solvent (e.g., trifluoroethanol) or upon binding to a target molecule, it could adopt a more defined helical or sheet-like structure. americanpeptidesociety.org

Table 3: Characteristic CD Wavelengths for Peptide Secondary Structures

| Secondary Structure | Positive Maximum (nm) | Negative Minima (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~217 |

| Random Coil | ~212 | ~198 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides high-resolution information about the three-dimensional structure and dynamics of peptides in solution. nih.govspringernature.commonash.edu A series of one- and two-dimensional NMR experiments can be performed to determine the peptide's solution structure.

Key experiments include:

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify the amino acid spin systems based on through-bond scalar couplings between protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) is crucial for structural determination. It identifies protons that are close to each other in space (typically <5 Å), regardless of their position in the primary sequence. The intensity of NOE cross-peaks is related to the distance between the protons. uzh.ch

By combining the distance restraints derived from NOESY data with dihedral angle restraints from coupling constants, a family of structures representing the conformational ensemble of this compound in solution can be calculated. This approach provides a detailed picture of the peptide's preferred shape and flexibility. springernature.com

Table 4: Key NMR Experiments for Peptide Structure Determination

| Experiment | Information Provided |

| 1D ¹H | General assessment of folding and sample purity. |

| 2D TOCSY | Identifies complete amino acid spin systems (residue type identification). |

| 2D NOESY | Provides inter-proton distance restraints for 3D structure calculation. |

| 2D COSY | Identifies scalar-coupled protons within residues. |

Advanced Structural Determination Approaches for Peptide-Target Complexes

To fully understand the biological role of this compound, it is essential to characterize its structure when bound to a biological target, such as a receptor or enzyme. X-ray crystallography and cryo-electron microscopy are the leading techniques for this purpose.

X-ray crystallography is capable of providing atomic-resolution three-dimensional structures of peptide-protein complexes. nih.govresearchgate.net The primary challenge of this technique is the need to grow a well-ordered crystal of the complex. nih.govlibretexts.org This is typically achieved by co-crystallization of the peptide with its target protein or by soaking the peptide into pre-existing crystals of the target. nih.gov

Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The resulting diffraction pattern is used to calculate an electron density map, into which an atomic model of the peptide and its target is built and refined. sci-hub.se The final structure reveals the precise conformation of the bound peptide and the specific molecular interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) that stabilize the complex.

Table 5: Workflow for X-ray Crystallography of a Peptide-Target Complex

| Step | Description |

| 1. Sample Preparation | Purify the target molecule and the peptide to high homogeneity. |

| 2. Crystallization | Screen various conditions to grow a single, well-diffracting crystal of the complex. |

| 3. Data Collection | Expose the crystal to an X-ray beam and record the diffraction pattern. |

| 4. Structure Solution | Determine the phases of the diffraction data to calculate an electron density map. |

| 5. Model Building & Refinement | Build an atomic model into the electron density map and refine it to best fit the data. |

Cryo-Electron Microscopy (Cryo-EM) has become a revolutionary technique for determining the structures of large and dynamic macromolecular complexes, especially those that are difficult to crystallize. americanpeptidesociety.orgriken.jpjeolusa.com If this compound binds to a large protein assembly, a membrane protein, or a flexible target, Cryo-EM would be the preferred method. nih.gov

In Cryo-EM, the sample is flash-frozen in a thin layer of vitreous (non-crystalline) ice, preserving the complex in its near-native state. americanpeptidesociety.org A transmission electron microscope is then used to capture tens of thousands of two-dimensional projection images of the randomly oriented particles. These images are computationally classified, aligned, and averaged to reconstruct a high-resolution three-dimensional density map of the complex. jeolusa.com This map can reveal how the peptide is bound within the larger assembly, providing critical insights into its mechanism of action. acs.org

Table 6: Comparison of X-ray Crystallography and Cryo-EM for Peptide Complex Analysis

| Feature | X-ray Crystallography | Cryo-Electron Microscopy |

| Sample State | Crystalline solid | Vitrified (frozen) solution |

| Resolution | Can reach very high (atomic) resolution | Routinely near-atomic, improving rapidly |

| Target Suitability | Stable, well-ordered proteins that crystallize | Large (>50 kDa), flexible, or membrane-bound complexes |

| Primary Bottleneck | Growing high-quality crystals | Sample preparation (vitrification) and computational processing |

| Conformational Info | Provides a static snapshot of one conformation | Can capture multiple conformational states present in solution |

Influence of Specific Amino Acid Residues on this compound Folding

The primary structure of this nonapeptide is characterized by a distinct segregation of hydrophilic and hydrophobic residues. The N-terminal region is dominated by hydrophilic and charged amino acids (Glutamic acid, Lysine), while the C-terminal portion is composed entirely of hydrophobic residues (Leucine, Isoleucine, Valine, Alanine, Phenylalanine). This amphipathic nature is a critical determinant of its folding, particularly in an aqueous environment. In such a setting, the peptide would likely adopt a conformation that sequesters the hydrophobic side chains away from water, forming a hydrophobic core, while the hydrophilic residues remain exposed to the solvent. quora.com

The propensity of individual amino acids to favor certain secondary structural elements, such as α-helices or β-sheets, further guides the folding process. For instance, Glutamic acid, Alanine, and Leucine are known to be strong helix formers. stanford.edu Conversely, Valine, Isoleucine, and Phenylalanine have a higher propensity for β-sheet structures. stanford.edupitt.edu The presence of two consecutive Valine residues can significantly promote the formation of a β-sheet. The final folded state of this compound would, therefore, be a dynamic equilibrium of these competing conformational tendencies, influenced by the surrounding microenvironment.

Interactions between the side chains of the amino acid residues are also crucial in stabilizing the folded structure. The two glutamic acid residues and one lysine residue introduce the possibility of electrostatic interactions (salt bridges) between the negatively charged carboxylate groups of Glu and the positively charged amino group of Lys. Furthermore, the aromatic side chain of Phenylalanine can engage in non-covalent interactions, such as C-H···O hydrogen bonds with the side chains of glutamic acid, which can contribute to the stability of helical structures. nih.gov The bulky, aliphatic side chains of Leucine, Isoleucine, and Valine will primarily contribute to the hydrophobic effect, a major driving force for peptide folding.

The following interactive data table summarizes the key properties of the amino acid residues in this compound that influence its folding.

Interactive Data Table: Properties of Amino Acid Residues in this compound

| Position | Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Property | Hydropathy Index | Secondary Structure Propensity |

| 1 | Glutamic acid | Glu | E | Acidic, Polar | -3.5 | Helix former |

| 2 | Glutamic acid | Glu | E | Acidic, Polar | -3.5 | Helix former |

| 3 | Lysine | Lys | K | Basic, Polar | -3.9 | Helix former |

| 4 | Leucine | Leu | L | Nonpolar, Aliphatic | 3.8 | Helix former |

| 5 | Isoleucine | Ile | I | Nonpolar, Aliphatic | 4.5 | Sheet former |

| 6 | Valine | Val | V | Nonpolar, Aliphatic | 4.2 | Sheet former |

| 7 | Valine | Val | V | Nonpolar, Aliphatic | 4.2 | Sheet former |

| 8 | Alanine | Ala | A | Nonpolar, Aliphatic | 1.8 | Helix former |

| 9 | Phenylalanine | Phe | F | Nonpolar, Aromatic | 2.8 | Sheet former |

Molecular Interactions and Biological Mechanisms of H Glu Glu Lys Leu Ile Val Val Ala Phe Oh

Investigation of Melanoma-Associated Antigen 3 (MAGE-3) Peptide Binding to HLA-B44 Molecules

The interaction between peptides, Major Histocompatibility Complex (MHC) molecules—known as Human Leukocyte Antigens (HLA) in humans—and T-cell receptors is a cornerstone of adaptive immunity. semanticscholar.org The MAGE-3 gene, which is expressed in many tumors but not in most normal tissues, is a key target for cancer immunotherapy. nih.govnih.gov Identifying peptides from the MAGE-3 protein that can be presented by HLA molecules is crucial for developing peptide-based vaccines. nih.gov

Research has focused on identifying MAGE-3-derived peptides that bind to specific HLA alleles, such as HLA-B44, which is common in Caucasian populations. nih.govnih.gov The process involves screening the MAGE-3 protein sequence for peptides that contain the known binding motif for HLA-B44. nih.govnih.gov These candidate peptides are then synthesized and their binding affinity is tested. nih.gov

The established binding motif for HLA-B44 indicates a preference for peptides with an acidic residue, particularly Glutamic acid (Glu), at the second position (P2) and a hydrophobic or aromatic residue, such as Tyrosine (Tyr) or Phenylalanine (Phe), at the C-terminal position (P9). nih.gov The peptide H-Glu-Glu-Lys-Leu-Ile-Val-Val-Ala-Phe-OH features Glutamic acid at P2 and Phenylalanine at P9, making it a theoretical candidate for HLA-B44 binding. However, specific studies confirming its origin from MAGE-3 and its binding characteristics were not found in the available research. One study identified the peptide MEVDPIGHLY from MAGE-3 as a strong binder to HLA-B44. nih.govnih.gov

In Vitro Binding Affinity Determination

Determining the in vitro binding affinity is a critical step to confirm the interaction between a peptide and an HLA molecule. This is often accomplished using techniques like HLA class I alpha-chain refolding assays. nih.gov In such assays, the heavy chain of the HLA molecule is allowed to refold in the presence of β2-microglobulin and the candidate peptide. A stable complex formation, often detected by specific antibodies, indicates successful binding. The strength of this binding, or affinity, can then be quantified.

While several MAGE-3 peptides have been tested for their affinity to HLA-B4402 and -B4403, specific binding affinity data for this compound is not available in the cited literature. nih.gov

Characterization of Binding Specificity and Selectivity

Binding specificity ensures that the peptide preferentially interacts with the intended HLA allele. The high polymorphism of HLA genes means that a peptide might bind to several HLA molecules within a supertype or even across different supertypes. nih.gov Characterizing this specificity is essential for predicting the patient population that could benefit from a peptide-based therapy. Although studies have detailed the binding motifs for HLA-B44, confirming the specific and selective binding of this compound would require direct experimental validation. nih.gov

Elucidation of Molecular Recognition Interfaces within the Peptide-MHC Complex

The stability of the peptide-MHC complex is determined by the molecular interactions at the binding interface. frontiersin.org Key "anchor" residues on the peptide fit into specific pockets within the HLA binding groove. For HLA-B44, the acidic residue at P2 is thought to interact with a Lysine (B10760008) at position 45 of the HLA heavy chain. nih.gov The C-terminal anchor residue sits (B43327) in another pocket, providing further stability. Molecular modeling and X-ray crystallography are used to visualize these interactions and understand the structural basis for binding affinity and specificity. nih.govfrontiersin.org A detailed structural analysis of the this compound—HLA-B44 complex would be necessary to elucidate its specific molecular recognition interface.

Exploration of Other Potential Biological Activities Relevant to Peptide Research

Enzyme Modulation Studies (e.g., Dipeptidyl Peptidase IV (DPPIV) or Angiotensin-Converting Enzyme (ACE) Inhibition Potential)

Dipeptidyl Peptidase IV (DPPIV) Inhibition:

DPP-IV is a key enzyme in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes. nih.govul.ie Many DPP-IV inhibitory peptides have been identified from food sources. nih.govresearchgate.net The inhibitory activity is often linked to the peptide's primary sequence. nih.gov While no direct studies on this compound and DPPIV were found, some dipeptides containing glutamic acid, such as Glu-Lys, have shown inhibitory activity. nih.govul.iedocumentsdelivered.com

Angiotensin-Converting Enzyme (ACE) Inhibition:

ACE plays a crucial role in regulating blood pressure, and its inhibitors are used to treat hypertension. frontiersin.orgnih.gov Bioactive peptides, particularly those derived from food proteins, are known to inhibit ACE. nih.gov The potency of these peptides is highly dependent on their structure, especially the C-terminal tripeptide sequence. nih.gov

Key features of potent ACE inhibitors include:

Short chain length: Typically 2-12 amino acids. frontiersin.orgresearchgate.net

Hydrophobic residues: The presence of hydrophobic or aromatic amino acids at the C-terminus, such as Phenylalanine, Tyrosine, or Tryptophan, is common in potent inhibitors. nih.govnih.gov

Branched-chain amino acids: Residues like Leucine (B10760876) and Valine at various positions can enhance activity. mdpi.com

Positively charged residues: Lysine or Arginine at the C-terminus can also contribute to inhibitory effects. nih.govnih.gov

The peptide this compound possesses several of these characteristics, as detailed in the table below, suggesting it may have ACE-inhibitory potential.

| Position | Amino Acid | Relevant Property for ACE Inhibition |

|---|---|---|

| P1 | Glu | - |

| P2 | Glu | - |

| P3 | Lys | Positively charged residue |

| P4 | Leu | Hydrophobic, branched-chain |

| P5 | Ile | Hydrophobic, branched-chain |

| P6 | Val | Hydrophobic, branched-chain |

| P7 | Val | Hydrophobic, branched-chain |

| P8 | Ala | Hydrophobic |

| P9 (C-terminus) | Phe | Hydrophobic, aromatic |

Antimicrobial Research Prospects Based on Hydrophobic and Charged Residues

Antimicrobial peptides (AMPs) are a diverse group of molecules that serve as a first line of defense in innate immunity. nih.govmdpi.com Their mechanism of action often involves disrupting the cell membranes of microbes. mdpi.comfrontiersin.org Key characteristics that govern AMP effectiveness are their net positive charge and hydrophobicity. mdpi.com

Cationic Nature: A net positive charge, conferred by residues like Lysine (Lys) and Arginine (Arg), facilitates the initial electrostatic attraction to the negatively charged bacterial membranes. nih.govresearchgate.net

Hydrophobicity: Hydrophobic residues allow the peptide to insert into and disrupt the lipid bilayer of the microbial membrane. researchgate.netrsc.org

The balance between charge and hydrophobicity is crucial for selective toxicity towards microbes while minimizing damage to host cells. nih.govacs.org The peptide this compound contains a positively charged Lysine residue and a high proportion of hydrophobic residues, making it an interesting candidate for antimicrobial research.

| Amino Acid | Classification | Potential Role in Antimicrobial Activity |

|---|---|---|

| Glu | Acidic (Negatively charged) | Contributes to overall peptide structure |

| Lys | Basic (Positively charged) | Facilitates binding to negatively charged bacterial membranes |

| Leu | Hydrophobic | Promotes insertion into and disruption of the lipid bilayer |

| Ile | Hydrophobic | Promotes insertion into and disruption of the lipid bilayer |

| Val | Hydrophobic | Promotes insertion into and disruption of the lipid bilayer |

| Ala | Hydrophobic | Contributes to the hydrophobic core |

| Phe | Hydrophobic (Aromatic) | Promotes insertion into and disruption of the lipid bilayer |

The amphipathic nature suggested by this combination of charged and hydrophobic residues warrants further investigation into the potential antimicrobial and anti-biofilm activities of this compound. mdpi.com

Immunomodulatory Investigations Beyond Antigen Presentation

The nonapeptide this compound is a subject of scientific interest for its potential immunomodulatory activities that are independent of classical antigen presentation pathways. The unique sequence, rich in both charged and hydrophobic residues, suggests a capacity to interact with various components of the immune system. Research into the immunomodulatory effects of its constituent amino acids and similar peptide structures indicates that it may influence immune responses through several mechanisms.

The presence of two glutamic acid (Glu) residues at the N-terminus is significant. Glutamic acid is known to play a crucial role in cellular metabolism and can modulate immune responses. mdpi.com Studies have indicated that glutamic acid can have anti-inflammatory effects by decreasing the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. mdpi.com This suggests that the peptide could potentially exert a calming effect on the immune system in inflammatory conditions.

Lysine (Lys), the single basic amino acid in the sequence, is also essential for a robust immune system. medicalnewstoday.com It is a fundamental building block for the production of antibodies, hormones, and enzymes that are vital for immune function. medicalnewstoday.comhealthline.com Dietary deficiency in lysine has been shown to impair both antibody responses and cell-mediated immunity. nih.gov The strategic placement of lysine within the peptide sequence could be crucial for its interaction with negatively charged molecules on the surface of immune cells.

Host defense peptides (HDPs), which are often cationic and contain hydrophobic residues, are known to possess immunomodulatory properties. nih.govfrontiersin.org These properties can include the modulation of chemokine expression and the activation of leukocytes. nih.gov While this compound is not a classical HDP, its structural similarities suggest it may share some of their immunomodulatory functions.

Table 1: Potential Immunomodulatory Roles of Constituent Amino Acids

| Amino Acid | Potential Immunomodulatory Function | Relevant Signaling Pathways/Mechanisms |

|---|---|---|

| Glutamic Acid (Glu) | Anti-inflammatory effects; serves as a fuel for immune cells. mdpi.com | Downregulation of pro-inflammatory cytokines (TNF-α, IL-6). mdpi.com |

| Lysine (Lys) | Essential for antibody and enzyme production; supports overall immune system function. medicalnewstoday.comhealthline.com | Component of proteins vital for immune cell function. medicalnewstoday.com |

| Leucine (Leu) | Regulates T cell activation, proliferation, and differentiation. researchgate.netnih.gov | mTOR signaling pathway. researchgate.net |

| Hydrophobic Residues (Leu, Ile, Val, Ala, Phe) | Interaction with immune cell membranes; modulation of cellular signaling. mdpi.com | Preliminary interaction between the peptide and cell membrane, improving immune regulation. mdpi.com |

Antioxidant Capacity Research in Peptide Systems

The two N-terminal glutamic acid (Glu) residues can contribute to antioxidant defense as glutamic acid is a precursor for the synthesis of glutathione, one of the most powerful endogenous antioxidants. Glutathione plays a critical role in protecting cells from oxidative damage by neutralizing reactive oxygen species (ROS). Furthermore, poly-γ-glutamic acid has demonstrated the ability to scavenge hydroxyl and superoxide (B77818) anion radicals and inhibit lipid peroxidation. nih.gov

The basic amino acid lysine (Lys) has also been shown to possess antioxidant capabilities. It exhibits free radical scavenging activity, particularly against DPPH and hydroxyl radicals, and has strong iron-chelating properties. mdpi.comresearchgate.net By chelating transition metal ions like iron, lysine can prevent the formation of highly reactive hydroxyl radicals through the Fenton reaction. mdpi.com

A significant feature of this peptide is its high content of hydrophobic amino acids: leucine (Leu), isoleucine (Ile), valine (Val), alanine (B10760859) (Ala), and phenylalanine (Phe). The presence of hydrophobic amino acids in a peptide sequence is a key factor in its ability to scavenge radicals. nih.gov These non-polar residues can enhance the solubility of the peptide in lipid phases, allowing it to better interact with and neutralize fat-soluble free radicals and inhibit lipid peroxidation. researchgate.net The non-polar side chains of these amino acids can also enhance the interaction between fatty acids and the peptide, protecting hydrogen atoms from being attacked. researchgate.net

Phenylalanine (Phe), an aromatic amino acid, can further contribute to the antioxidant capacity. Aromatic amino acids are known to act as hydrogen donors, which allows them to effectively scavenge free radicals and terminate chain reactions. researchgate.net Studies have also shown that phenylalanine can increase the production of other antioxidant compounds, such as phenolic acids. nih.gov

Table 2: Antioxidant Mechanisms of Constituent Amino Acids

| Amino Acid | Primary Antioxidant Mechanism | Specific Actions |

|---|---|---|

| Glutamic Acid (Glu) | Precursor to Glutathione. | Supports the synthesis of a major endogenous antioxidant. |

| Lysine (Lys) | Radical Scavenging & Metal Ion Chelation. mdpi.comresearchgate.net | Scavenges DPPH and hydroxyl radicals; chelates ferrous ions. mdpi.com |

| Hydrophobic Residues (Leu, Ile, Val, Ala) | Enhanced Interaction with Lipids. researchgate.net | Increases solubility in lipid environments to inhibit lipid peroxidation. researchgate.net |

| Phenylalanine (Phe) | Hydrogen Donation & Precursor to Antioxidants. researchgate.netnih.gov | Donates hydrogen to radicals; can increase the production of phenolic acids. researchgate.netnih.gov |

Structure Activity Relationship Sar Studies of H Glu Glu Lys Leu Ile Val Val Ala Phe Oh

Systematic Amino Acid Substitution Analysis (e.g., Alanine (B10760859) Scanning)

Alanine scanning is a powerful technique used to determine the contribution of individual amino acid side chains to a peptide's function. wikipedia.orgproteogenix.science By systematically replacing each non-alanine residue with alanine, the functional significance of each side chain can be assessed. genscript.comadvancedpeptides.com Alanine is chosen for this purpose due to its small, non-bulky, and chemically inert methyl functional group, which generally preserves the secondary structure of the peptide. wikipedia.org

Identification of Critical Glu Residues for Activity

The N-terminus of the peptide features two consecutive glutamic acid (Glu) residues. Glutamic acid is an acidic amino acid, possessing a carboxyl group in its side chain that is negatively charged at physiological pH. libretexts.orgtechnologynetworks.com The presence of these residues at the N-terminus can have a significant impact on the peptide's stability and activity. N-terminal glutamic acid can undergo cyclization to form pyroglutamic acid, a modification that can alter the peptide's biological properties. nih.govdntb.gov.uaresearchgate.netnist.govresearchgate.net

An alanine scan of this region would likely reveal the importance of the negative charges for the peptide's interaction with its biological target. Replacing Glu with Ala would remove the side-chain carboxyl group, leading to a loss of electrostatic interactions. The expected impact of such substitutions is summarized in the table below.

| Original Residue | Substitution | Expected Impact on Activity | Rationale |

|---|---|---|---|

| Glu1 | Ala | Significant Decrease | Loss of key electrostatic or hydrogen bonding interactions. Alteration of N-terminal stability. |

| Glu2 | Ala | Significant Decrease | Disruption of critical ionic bonds or hydrogen bonds with the target receptor. |

Role of Lysine (B10760008) in Ligand-Target Interactions

Lysine (Lys) is a basic amino acid with a positively charged ε-amino group at physiological pH. technologynetworks.comyoutube.com This positive charge is often crucial for the interaction of peptides with negatively charged pockets on their target receptors. acs.org The lysine side chain can participate in hydrogen bonding and acts as a general base in catalysis. nih.gov

Substitution of Lys3 with alanine would neutralize the positive charge at this position, likely leading to a significant reduction in binding affinity and biological activity. The ε-amino group of lysine is also a common site for post-translational modifications which can modulate protein function. nih.gov

| Original Residue | Substitution | Expected Impact on Activity | Rationale |

|---|---|---|---|

| Lys3 | Ala | Substantial Decrease | Elimination of a critical charge-charge interaction or hydrogen bond with the target. |

Significance of Hydrophobic Cluster (Leu-Ile-Val-Val-Ala-Phe) in Binding

The C-terminal portion of the peptide is dominated by a cluster of hydrophobic amino acids: Leucine (B10760876) (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala), and Phenylalanine (Phe). technologynetworks.com Such hydrophobic clusters are often essential for the proper folding of peptides and for their insertion into hydrophobic pockets of target proteins. khanacademy.org These interactions are a major driving force in protein-protein and peptide-receptor binding.

Alanine scanning of this hydrophobic cluster would help to identify the key residues driving these interactions. While alanine itself is hydrophobic, its side chain is smaller than those of Leu, Ile, Val, and Phe. Therefore, substitution with alanine could weaken van der Waals interactions and disrupt the optimal packing of the peptide within the binding site. Phenylalanine, with its bulky aromatic side chain, may be particularly important for π-π stacking or hydrophobic interactions.

| Original Residue | Substitution | Expected Impact on Activity | Rationale |

|---|---|---|---|

| Leu4 | Ala | Moderate to Significant Decrease | Disruption of hydrophobic packing and van der Waals forces. |

| Ile5 | Ala | Moderate to Significant Decrease | Loss of critical hydrophobic interactions within the binding pocket. |

| Val6 | Ala | Moderate Decrease | Reduced hydrophobic contact with the target. |

| Val7 | Ala | Moderate Decrease | Weakened hydrophobic interactions. |

| Ala8 | - | - | Alanine is the reference residue. |

| Phe9 | Ala | Significant Decrease | Loss of aromatic and extensive hydrophobic interactions. |

Impact of Terminal Modifications on Peptide Functionality

The N- and C-termini of peptides are often modified to enhance their stability, bioavailability, and biological activity. nih.govtandfonline.combachem.com

At the N-terminus, acetylation is a common modification that neutralizes the positive charge of the terminal amino group. This can increase the peptide's hydrophobicity and resistance to degradation by aminopeptidases. researchgate.net For H-Glu-Glu-Lys-Leu-Ile-Val-Val-Ala-Phe-OH, N-terminal acetylation could prevent the spontaneous formation of pyroglutamic acid from the N-terminal Glu, thereby increasing its stability. dntb.gov.ua

At the C-terminus, amidation is a frequent modification that replaces the C-terminal carboxyl group with an amide. This removes the negative charge and can increase the peptide's resistance to carboxypeptidases, thereby prolonging its half-life. C-terminal amidation can also influence the peptide's conformation and binding affinity.

| Modification | Expected Effect | Rationale |

|---|---|---|

| N-terminal Acetylation | Increased stability and potentially altered activity | Blocks degradation by aminopeptidases and prevents pyroglutamate formation. |

| C-terminal Amidation | Increased stability and potentially altered activity | Blocks degradation by carboxypeptidases and neutralizes the C-terminal charge. |

Conformational Constraints and Their Influence on Biological Activity

Peptides in solution often exist as an ensemble of different conformations. nih.govacs.orgacs.org This flexibility can be entropically unfavorable for binding to a receptor, which typically recognizes a single bioactive conformation. nih.gov Introducing conformational constraints can pre-organize the peptide into its active shape, leading to enhanced potency and selectivity. bohrium.com

For this compound, the presence of a hydrophobic C-terminal cluster suggests that this region may adopt a specific conformation, such as an α-helix or a β-turn, upon binding to its target. Strategies to constrain the peptide's conformation could include cyclization (head-to-tail, side-chain-to-side-chain) or the introduction of non-natural amino acids that induce specific secondary structures. Such modifications can provide valuable insights into the bioactive conformation of the peptide and lead to the development of more potent and stable analogues. nih.gov

Design and Research Application of H Glu Glu Lys Leu Ile Val Val Ala Phe Oh Analogs

Rational Design of Peptide Analogs for Enhanced Specificity or Potency

The rational design of peptide analogs is a cornerstone of modern medicinal chemistry and chemical biology, aiming to improve the characteristics of a parent peptide. For H-Glu-Glu-Lys-Leu-Ile-Val-Val-Ala-Phe-OH, enhancing its specificity for a biological target or increasing its potency can be achieved through a systematic approach grounded in understanding its structure-activity relationship (SAR).

Key strategies in the rational design of analogs for this peptide would involve:

Alanine (B10760859) Scanning Mutagenesis: This technique systematically replaces each amino acid residue in the peptide with alanine to identify key residues responsible for its biological activity. By understanding which residues are critical for interaction with a target, subsequent modifications can be focused on other positions to enhance properties without compromising binding.

Amphipathicity Modification: In helical peptides, the spatial arrangement of hydrophobic and hydrophilic residues can create an amphipathic structure, which is often important for biological activity. Modifying the sequence to enhance this amphipathicity can lead to improved potency.

Structure-Based Design: If the three-dimensional structure of the peptide bound to its target is known or can be modeled, computational methods can be employed to design analogs with improved fit and interaction energies. This can involve introducing new functional groups to form additional hydrogen bonds, salt bridges, or hydrophobic interactions.

A hypothetical study on this compound analogs could involve the following modifications and their expected outcomes, as detailed in the interactive table below.

| Analog | Modification | Rationale | Expected Outcome |

| Analog 1 | Leu4 -> Ala | Alanine Scan | Determine the importance of Leucine (B10760876) at position 4 for activity. |

| Analog 2 | Lys3 -> Arg | Charge Modification | Investigate the effect of a different basic residue on target interaction. |

| Analog 3 | Phe9 -> Trp | Aromatic Interaction | Explore the impact of a larger aromatic side chain on binding affinity. |

| Analog 4 | Val6 -> Nle | Isosteric Replacement | Replace Valine with Norleucine to probe steric and hydrophobic requirements. |

These rationally designed analogs would then be synthesized and tested in relevant biological assays to validate the design principles and further refine the structure-activity relationship.

Incorporation of Non-Canonical or D-Amino Acids in Analogs for Research Stability and Interaction

A significant limitation of natural peptides as research tools is their susceptibility to degradation by proteases. To overcome this, non-canonical (or unnatural) amino acids and D-amino acids can be incorporated into the peptide sequence. These modifications can enhance stability and provide unique probes for studying molecular interactions.

Enhancing Proteolytic Stability:

D-Amino Acid Substitution: Proteases are stereospecific enzymes that primarily recognize and cleave peptide bonds between L-amino acids. Replacing one or more L-amino acids with their D-enantiomers can render the peptide resistant to proteolytic degradation, thereby increasing its half-life in biological systems. biocompare.comacs.org For this compound, strategic replacement of L-amino acids, particularly at known protease cleavage sites, with their D-counterparts could significantly improve its stability for in vitro and in vivo studies.

Non-Canonical Amino Acids: The incorporation of non-canonical amino acids, such as N-methylated amino acids or β-amino acids, can also sterically hinder protease access to the peptide backbone, thus enhancing stability. nih.gov

Probing and Modulating Interactions:

Conformational Constraints: Non-canonical amino acids can be used to introduce conformational constraints, which can lock the peptide into a bioactive conformation. This can lead to increased affinity and selectivity for its target.

Novel Functional Groups: Unnatural amino acids can introduce novel chemical functionalities, such as photoreactive groups or bioorthogonal handles, which can be used to study peptide-protein interactions through cross-linking experiments or to attach other molecules like imaging agents or drugs. sb-peptide.comresearchgate.net

The following table outlines potential modifications to this compound using non-canonical and D-amino acids and their research applications.

| Modification Type | Example | Position in Peptide | Purpose |

| D-Amino Acid Substitution | L-Lys -> D-Lys | 3 | Enhance stability against trypsin-like proteases. |

| Non-Canonical Amino Acid | L-Leu -> N-methyl-L-Leu | 4 | Increase proteolytic resistance and explore conformational changes. |

| Photo-crosslinker | L-Phe -> p-Azido-L-Phe | 9 | Covalently trap the peptide to its binding partner upon UV irradiation for interaction studies. |

| Click Chemistry Handle | L-Lys -> L-Lys(N3) | 3 | Allow for the attachment of fluorescent probes or other molecules via click chemistry. |

Cyclization and Stapling Strategies for Conformational Locking in Research Tools

Linear peptides often exist in a multitude of conformations in solution, and only one of these may be the bioactive form. Cyclization and stapling are powerful strategies to lock a peptide into its bioactive conformation, which can lead to significant improvements in its properties as a research tool.

Peptide Cyclization:

Head-to-Tail Cyclization: This involves forming an amide bond between the N-terminal amine and the C-terminal carboxyl group. This can pre-organize the peptide backbone and enhance its stability and target affinity.

Side-Chain Cyclization: Covalent bonds can be formed between the side chains of two amino acids within the peptide sequence. Common methods include the formation of disulfide bonds between two cysteine residues or lactam bridges between the side chains of an acidic and a basic residue (e.g., Glu and Lys).

Peptide Stapling:

Peptide stapling involves introducing a synthetic brace to stabilize alpha-helical structures. beilstein-journals.org This is particularly relevant for peptides that are believed to adopt a helical conformation upon binding to their target. The hydrophobic tail of this compound could potentially form an alpha-helix, making it a candidate for this modification.

Hydrocarbon Stapling: This technique involves replacing two amino acids in the peptide sequence with non-natural amino acids containing olefin-bearing side chains. These side chains are then covalently linked through a ruthenium-catalyzed ring-closing metathesis reaction. nih.govaltabioscience.com This "staple" locks the peptide into an alpha-helical conformation, which can increase its helicity, protease resistance, and cell permeability. sb-peptide.comaltabioscience.comqyaobio.com

The table below illustrates how these strategies could be applied to this compound.

| Strategy | Description | Potential Application to the Peptide |

| Head-to-Tail Cyclization | Formation of an amide bond between the N-terminal Glu and the C-terminal Phe. | To create a conformationally constrained cyclic analog for improved stability and affinity. |

| Lactam Bridge | Formation of an amide bond between the side chains of Glu2 and Lys3. | To introduce a localized conformational constraint and study its effect on activity. |

| Hydrocarbon Stapling | Introducing two α-methyl, α-alkenyl amino acids at positions i and i+4 or i+7 (e.g., positions 4 and 8) and cross-linking them. | To stabilize a putative alpha-helical conformation in the C-terminal half of the peptide, potentially enhancing its interaction with an intracellular target. |

Development of Fluorescently Tagged this compound Probes for Cellular Studies

Fluorescently tagged peptides are indispensable tools for visualizing and quantifying biological processes in real-time within living cells. altabioscience.comgenosphere-biotech.com By attaching a fluorescent dye to this compound, researchers can create probes to study its cellular uptake, localization, and interaction with its target.

Selection of Fluorescent Dyes:

A variety of fluorescent dyes are available for peptide labeling, each with its own spectral properties, brightness, and photostability. sb-peptide.com Common choices include:

Fluorescein derivatives (e.g., FAM, FITC): These are widely used due to their high quantum yields, but their fluorescence can be pH-sensitive and prone to photobleaching. sb-peptide.comaltabioscience.comqyaobio.com

Rhodamine derivatives (e.g., TAMRA, TRITC): These are generally more photostable than fluoresceins and less pH-sensitive. sb-peptide.comqyaobio.com

Cyanine dyes (e.g., Cy3, Cy5): These dyes are bright and photostable, with emission wavelengths in the red and far-red regions of the spectrum, which is advantageous for cellular imaging due to reduced autofluorescence. sb-peptide.comaltabioscience.comqyaobio.com

Alexa Fluor dyes: This is a series of superior fluorescent dyes with enhanced photostability and brightness across the visible spectrum. altabioscience.com

Labeling Strategies:

The fluorescent dye can be attached to the peptide at various positions:

N-terminus: The N-terminal amine is a common site for labeling.

C-terminus: The C-terminal carboxyl group can also be modified for labeling.

Side Chains: The side chain of certain amino acids, such as the epsilon-amino group of lysine (B10760008), can be selectively labeled. altabioscience.com For this compound, the lysine at position 3 provides a convenient handle for site-specific labeling.

Applications in Cellular Studies:

Cellular Uptake and Localization: Using fluorescence microscopy techniques like confocal laser scanning microscopy (CLSM), the internalization and subcellular distribution of the fluorescently tagged peptide can be visualized. altabioscience.com

Protein-Peptide Interaction Studies: Fluorescence Resonance Energy Transfer (FRET) can be used to study the interaction between the fluorescently labeled peptide (as a donor or acceptor) and a fluorescently tagged target protein in living cells. nih.govbiocompare.comaltabioscience.com

Flow Cytometry: This technique can be used to quantify the binding of the fluorescent peptide to cells or to measure its uptake by a large population of cells. altabioscience.com

The following interactive table provides examples of fluorescently tagged probes of this compound and their potential applications.

| Probe Name | Fluorophore | Attachment Site | Research Application |

| FAM-Peptide | FAM | N-terminus | Initial screening of cellular uptake and localization. |

| Peptide-Cy5 | Cy5 | Lys3 side chain | In vivo imaging studies due to near-infrared emission. |

| FRET-Peptide-Pair | Donor (e.g., Cy3) at N-terminus, Acceptor (e.g., Cy5) on a binding partner | N/A | Studying the dynamics of peptide-protein interactions in live cells. |

Surface Immobilization of this compound and Its Analogs for Biosensor Development

Immobilizing peptides onto solid surfaces is a key step in the development of biosensors for a wide range of applications, including diagnostics, drug discovery, and environmental monitoring. By anchoring this compound or its analogs to a sensor surface, it is possible to create a device that can specifically detect the binding of its target molecule.

Immobilization Strategies:

Several methods can be used to attach peptides to surfaces such as gold, glass, or silicon:

Covalent Attachment: This is the most common and robust method. It involves forming a stable covalent bond between the peptide and the surface. This can be achieved by modifying the peptide with a terminal cysteine residue, whose thiol group can form a strong bond with a gold surface. Alternatively, the amine group of lysine or the N-terminus can be coupled to surfaces functionalized with N-hydroxysuccinimide (NHS) esters.

Biotin-Streptavidin Interaction: The peptide can be biotinylated and then immobilized on a surface coated with streptavidin. This is a very strong and specific non-covalent interaction.

His-Tag Immobilization: A polyhistidine tag can be added to the peptide, which can then be immobilized on a surface coated with nickel-nitrilotriacetic acid (Ni-NTA).

Biosensor Platforms:

Once immobilized, the peptide can be integrated into various biosensor platforms to detect binding events:

Surface Plasmon Resonance (SPR): SPR is a label-free technique that detects changes in the refractive index at the sensor surface upon binding of an analyte to the immobilized peptide. This allows for the real-time monitoring of binding kinetics and affinity.

Quartz Crystal Microbalance (QCM): QCM is another label-free technique that measures changes in mass on the sensor surface. The binding of a target molecule to the immobilized peptide will cause a change in the resonance frequency of the quartz crystal.

Electrochemical Biosensors: In this type of biosensor, the binding event between the peptide and its target is converted into an electrical signal.

Fluorescence-Based Biosensors: The immobilized peptide can be part of a fluorescence-based detection system. For example, the target molecule could be fluorescently labeled, and its binding to the surface would be detected by the appearance of fluorescence.

The table below summarizes potential surface immobilization strategies and their application in biosensor development for this compound.

| Immobilization Method | Surface | Biosensor Platform | Detection Principle |

| Cysteine-Thiol Coupling | Gold | Surface Plasmon Resonance (SPR) | Change in refractive index upon target binding. |

| Amine Coupling (via Lys3) | NHS-ester functionalized glass | Fluorescence Microscopy | Detection of a fluorescently labeled target binding to the surface. |

| Biotinylation (at N-terminus) | Streptavidin-coated surface | Quartz Crystal Microbalance (QCM) | Change in mass upon target binding. |

By leveraging these design and application strategies, the peptide this compound can serve as a versatile template for the creation of a diverse array of research tools to probe and manipulate biological systems.

Advanced Research Methodologies Applied to H Glu Glu Lys Leu Ile Val Val Ala Phe Oh

Microscale Thermophoresis (MST) for Interaction Affinity Measurements

Microscale Thermophoresis (MST) is a biophysical method used to quantify molecular interactions in solution. The technique is based on the principle of thermophoresis, the directed movement of molecules in a temperature gradient, which is sensitive to changes in the molecule's size, charge, and hydration shell. In a typical MST experiment, one of the interacting partners is fluorescently labeled. The movement of the labeled molecule through a microscopic temperature gradient is monitored as a function of increasing concentrations of the unlabeled binding partner. A change in the thermophoretic signal upon binding allows for the determination of the binding affinity (KD).

MST is a powerful tool for measuring the interaction affinity of H-Glu-Glu-Lys-Leu-Ile-Val-Val-Ala-Phe-OH with its target, requiring only small amounts of sample.

Detailed Research Findings:

There are no specific studies in the published scientific literature that have reported the use of Microscale Thermophoresis to measure the interaction affinity of this compound. Therefore, no KD values determined by this method are available.

Data Table:

No data available for this compound.

A data table summarizing MST results would typically focus on the dissociation constant.

| Interaction Pair | Method | Dissociation Constant (KD) |

| This compound + Target X | MST | e.g., 8.5 µM |

Note: The value in the table is for illustrative purposes only and does not represent actual data for this compound.

An exploration of the nonapeptide this compound reveals a molecule poised for significant scientific investigation. While foundational discoveries specific to this exact sequence are not extensively documented in public literature, its structure provides a compelling basis for future research across multiple disciplines, from immunology to systems biology. This article outlines the prospective research directions and the established scientific principles that would underpin the discovery of its biological significance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.